molecular formula C20H27Cl2NO B8625984 1-Butanamine, 4-(2-(2-(2-chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride CAS No. 72284-46-9

1-Butanamine, 4-(2-(2-(2-chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-, hydrochloride

Cat. No. B8625984
M. Wt: 368.3 g/mol
InChI Key: ICLMRNKXRZJGAR-UHFFFAOYSA-N
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Patent
US04220603

Procedure details

A solution of 3.0 g of 2-(4-bromobutoxy)-2'-chlorobibenzyl in 15 ml of 50% aqueous dimethylamine solution and 15 ml of tetrahydrofuran was stirred at room temperature for 5 hours. The reaction mixture was concentrated and to the concentrate was added 2N-NaOH solution. The product was extracted with ether, washed well with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. To the ether solution was added 20% ethanolic hydrogen chloride to yield white crystals. Recrystallization from ethanol-ether gave 2.8 g (93% yield) of 2-(4-dimethylaminobutoxy)-2'-chlorobibenzyl hydrochloride, m. p. 122°-123° C.
Name
2-(4-bromobutoxy)-2'-chlorobibenzyl
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21].[CH3:22][NH:23][CH3:24]>O1CCCC1>[ClH:21].[CH3:22][N:23]([CH3:24])[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21] |f:3.4|

Inputs

Step One
Name
2-(4-bromobutoxy)-2'-chlorobibenzyl
Quantity
3 g
Type
reactant
Smiles
BrCCCCOC1=C(C=CC=C1)CCC1=C(C=CC=C1)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CNC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated and to the concentrate
ADDITION
Type
ADDITION
Details
was added 2N-NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
washed well with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
To the ether solution was added 20% ethanolic hydrogen chloride
CUSTOM
Type
CUSTOM
Details
to yield white crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCCCOC1=C(C=CC=C1)CCC1=C(C=CC=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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